Fmoc-l-cys-oh h2o
Overview
Description
The compound (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-sulfanylpropanoic acid hydrate, commonly known as Fmoc-l-cysteine hydrate, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group that can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-l-cysteine hydrate typically involves the protection of the amino and thiol groups of cysteine. The process begins with the reaction of cysteine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction results in the formation of Fmoc-l-cysteine. The compound is then crystallized from water to obtain Fmoc-l-cysteine hydrate.
Industrial Production Methods
In industrial settings, the production of Fmoc-l-cysteine hydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
Types of Reactions
Fmoc-l-cysteine hydrate undergoes several types of chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the cysteine residue.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of the free thiol group.
Substitution: Removal of the Fmoc group to yield free cysteine.
Scientific Research Applications
Chemistry
Fmoc-l-cysteine hydrate is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of cysteine residues into peptides.
Biology
In biological research, Fmoc-l-cysteine hydrate is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomaterials.
Medicine
The compound is used in the development of therapeutic peptides and proteins. It is also utilized in the synthesis of peptide-based vaccines and diagnostic agents.
Industry
In the industrial sector, Fmoc-l-cysteine hydrate is used in the production of peptide-based products, including cosmetics and food additives.
Mechanism of Action
The primary function of Fmoc-l-cysteine hydrate is to protect the thiol group of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions involving the thiol group, ensuring the correct sequence of amino acids in the peptide chain. The Fmoc group is removed under basic conditions, allowing the thiol group to participate in subsequent reactions, such as disulfide bond formation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-cysteine: Similar to Fmoc-l-cysteine hydrate but without the water molecule.
Fmoc-l-cysteine methyl ester: A derivative where the carboxyl group is esterified.
Fmoc-l-cysteine tert-butyl ester: Another esterified derivative with a tert-butyl group.
Uniqueness
Fmoc-l-cysteine hydrate is unique due to its hydrated form, which can influence its solubility and reactivity. The presence of the water molecule can affect the crystallization process and the overall stability of the compound.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQQLXIOBNTOL-NTISSMGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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